Preserved CD8+ T-Cell Cytotoxic Function: Roginolisib vs. Idelalisib Direct Head-to-Head Comparison
In a direct head-to-head in vitro study using primary human T-cell subsets, roginolisib and idelalisib were compared for their effects on CD8+ T-cell cytotoxic function. While both agents suppressed PI3Kδ signaling in chronic lymphocytic leukemia (CLL) cells to a comparable extent, only idelalisib induced a pronounced impairment of CD8+ T-cell cytotoxic function [1]. Roginolisib treatment preserved this critical anti-tumor effector function, a key differentiator for maintaining immune surveillance [1].
| Evidence Dimension | CD8+ T-cell cytotoxic function preservation |
|---|---|
| Target Compound Data | Preserved CD8+ cytotoxic activity |
| Comparator Or Baseline | Idelalisib: Pronounced impairment of CD8+ cytotoxic function |
| Quantified Difference | Qualitative difference in functional preservation (preserved vs. impaired) |
| Conditions | In vitro, primary human T-cell subsets from CLL patient samples |
Why This Matters
This functional preservation of CD8+ T-cells is critical for maintaining anti-tumor immunity, a property not observed with the comparator idelalisib, making roginolisib the preferred choice for studies where immune function is a key endpoint.
- [1] Solli, E., et al. The PI3Kδ inhibitor roginolisib (IOA-244) preserves T-cell function and activity. Mol Oncol. 2026. PMID: 41568714. View Source
